molecular formula C24H29N5O3S B11430392 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide

2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B11430392
M. Wt: 467.6 g/mol
InChI Key: DQWAIKDRYIDXLT-UHFFFAOYSA-N
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Description

2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, a phenyl group, and a morpholinylpropylacetamide moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

    Introduction of the Methoxyphenyl and Phenyl Groups: These groups are introduced through substitution reactions, where the triazole ring is functionalized with the desired aromatic groups.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, which involve the use of thiol reagents under controlled conditions.

    Formation of the Morpholinylpropylacetamide Moiety: This step involves the reaction of the intermediate compound with morpholine and acetic anhydride or similar reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the aromatic groups, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazole derivatives, reduced aromatic compounds

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. The triazole ring is known for its biological activity, making this compound a candidate for drug development.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinylpropylacetamide moiety, in particular, differentiates it from other triazole derivatives and contributes to its potential therapeutic applications.

Properties

Molecular Formula

C24H29N5O3S

Molecular Weight

467.6 g/mol

IUPAC Name

2-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C24H29N5O3S/c1-31-21-10-5-7-19(17-21)23-26-27-24(29(23)20-8-3-2-4-9-20)33-18-22(30)25-11-6-12-28-13-15-32-16-14-28/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,25,30)

InChI Key

DQWAIKDRYIDXLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NCCCN4CCOCC4

Origin of Product

United States

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